N'-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Scientific Research Applications
Luminescence Sensing
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,4-dimethylphenyl)oxalamide and its derivatives have been explored for their potential in luminescence sensing. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate, showcasing their sensitivity to benzaldehyde-based derivatives, making them promising for fluorescence sensing applications (Shi et al., 2015).
Selective Sensing and Adsorption
Compounds containing the imidazole moiety, similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,4-dimethylphenyl)oxalamide, have been utilized in the construction of nickel(II) and cadmium(II) architectures. These structures demonstrate unique fluorescent sensing and selective adsorption properties, as shown by Liu et al. (2017) (Liu et al., 2017).
Nanomaterial Interactions
Research by Jayabharathi et al. (2015) on the binding interactions of imidazole with ZnO nanomaterials reveals insights into the chemical affinity between imidazole nitrogen atoms and nanocrystals. This study is significant for the understanding of nanostructured materials in biomedical technologies (Jayabharathi et al., 2015).
Carbene Chemistry and Intermolecular Interactions
The study of dimers formed by imidazol-2-ylidene, a structure related to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,4-dimethylphenyl)oxalamide, provides insights into carbene chemistry and the role of intermolecular interactions. Jabłoński (2022) emphasizes the importance of understanding these interactions for advancements in chemistry (Jabłoński, 2022).
Photophysical Properties and Excited States
Salassa et al. (2008) explored the photophysical properties of rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands, which are structurally related to the compound . This research is pivotal for understanding the charge transfer and dual emission in such complexes (Salassa et al., 2008).
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-4-5-14(13(2)10-12)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOHPYWLOYULOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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